molecular formula C7H14N2O3 B14451519 Butanamide, N-(2-(hydroxyamino)-2-oxoethyl)-3-methyl- CAS No. 73912-95-5

Butanamide, N-(2-(hydroxyamino)-2-oxoethyl)-3-methyl-

Cat. No.: B14451519
CAS No.: 73912-95-5
M. Wt: 174.20 g/mol
InChI Key: SMOSHZYREIIUKI-UHFFFAOYSA-N
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Description

Butanamide, N-(2-(hydroxyamino)-2-oxoethyl)-3-methyl- is an organic compound belonging to the amide class Amides are derivatives of carboxylic acids where the hydroxyl group is replaced by an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-(2-(hydroxyamino)-2-oxoethyl)-3-methyl- can be achieved through several methods. One common approach involves the condensation of 2-hydroxybutyronitrile with acetone cyanohydrin in the presence of a catalyst. This reaction yields 2-aminobutyronitrile, which is then hydrolyzed to obtain 2-amino-butanamide. The final product is achieved through further reactions and purification steps .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of catalysts and controlled reaction conditions ensures the efficient production of the compound while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Butanamide, N-(2-(hydroxyamino)-2-oxoethyl)-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solutions are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

    Hydrolysis: Butanoic acid and ammonia.

    Reduction: Corresponding amine derivatives.

    Substitution: Varied products depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Butanamide, N-(2-(hydroxyamino)-2-oxoethyl)-3-methyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methanamide (Formamide): A simpler amide with a single carbon atom.

    Ethanamide (Acetamide): Contains two carbon atoms and is structurally similar but lacks the hydroxyamino and oxoethyl groups.

    Propionamide (Propanamide): Contains three carbon atoms and is another simple amide.

Uniqueness

Butanamide, N-(2-(hydroxyamino)-2-oxoethyl)-3-methyl- is unique due to its specific substitutions, which confer distinct chemical and biological properties. These substitutions make it more reactive and versatile compared to simpler amides .

Properties

CAS No.

73912-95-5

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

N-[2-(hydroxyamino)-2-oxoethyl]-3-methylbutanamide

InChI

InChI=1S/C7H14N2O3/c1-5(2)3-6(10)8-4-7(11)9-12/h5,12H,3-4H2,1-2H3,(H,8,10)(H,9,11)

InChI Key

SMOSHZYREIIUKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NCC(=O)NO

Origin of Product

United States

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